Stereochemical Identity: (R)-Configuration at Pyrrolidine C3 Confers Defined Chirality vs. Racemic Mixture (CAS 1353972-54-9)
The (R)-enantiomer (CAS 1354000-91-1) is defined by the (R)-configuration at the pyrrolidine C3 carbon, as evidenced by the canonical SMILES NCCN1CC[C@@H](N(CC2=CC=CC=C2)C2CC2)C1 [1]. The racemic/unassigned mixture (CAS 1353972-54-9) lacks stereochemical specification at this center . In the structurally homologous dopamine D₃/D₄ antagonist series, the enantiomeric (S)-compound YM-43611 achieved a D₄ Kᵢ of 2.1 nM with 110-fold selectivity over D₂, whereas the corresponding (R)-enantiomer showed markedly reduced affinity [2]. While direct transporter activity data for this specific compound pair are not publicly available in peer-reviewed literature, the established stereochemistry-activity principle within N-benzyl-3-aminopyrrolidine scaffolds provides a class-level basis for expecting differential pharmacological profiles between enantiomers [2][3]. This is a critical structural distinction—not merely a potency difference—because procurement of the racemate versus the defined (R)-enantiomer constitutes a different chemical entity for SAR studies.
| Evidence Dimension | Stereochemical configuration at pyrrolidine C3 position |
|---|---|
| Target Compound Data | (R)-configuration; SMILES contains [C@@H] stereodescriptor; CAS 1354000-91-1 |
| Comparator Or Baseline | Racemic/unassigned mixture: CAS 1353972-54-9, no defined C3 stereochemistry; (S)-enantiomer: CAS 1354019-74-1, (S)-configuration |
| Quantified Difference | Defined (R)-enantiomer vs. undefined/racemic mixture; structurally distinct chemical entities. Class-level support: enantiomeric (S)-YM-43611 D₄ Kᵢ = 2.1 nM vs. (R)-YM-43611 with reduced affinity (J. Med. Chem. 1996) [2]. |
| Conditions | Structural identity established by IUPAC nomenclature and SMILES notation; enantiomeric pharmacology precedent from N-benzyl-3-pyrrolidinylbenzamide SAR studies |
Why This Matters
Procuring the defined (R)-enantiomer rather than the racemate ensures stereochemical homogeneity for reproducible SAR studies, eliminating the confounding variable of mixed stereoisomer pharmacology in biological assays.
- [1] PubChem. (R)-N1-(1-Benzylpyrrolidin-3-yl)-N1-cyclopropylethane-1,2-diamine. PubChem CID 66565110. Canonical SMILES: NCCN1CC[C@@H](N(CC2=CC=CC=C2)C2CC2)C1. View Source
- [2] Ohmori J, Maeno K, Hidaka K, et al. J Med Chem. 1996;39(14):2764-2772. YM-43611 (S)-enantiomer: D₄ Kᵢ = 2.1 nM, D₃ Kᵢ = 21 nM, D₂ Kᵢ = 230 nM; (R)-enantiomer showed reduced affinity. View Source
- [3] Shao L, Ma J, inventors; Sepracor Inc., assignee. Pyrrolidine triple reuptake inhibitors. US Patent 8,389,559 B2. 2013. Claims cycloalkyl pyrrolidine compounds including stereochemically defined embodiments for monoamine transporter inhibition. View Source
